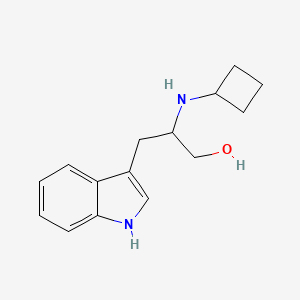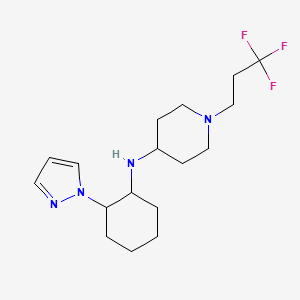![molecular formula C19H28N2O2 B7647728 1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is chemically similar to amphetamines and cathinones. MEPHEDRONE has gained popularity in recent years due to its psychoactive effects, which include euphoria, increased energy, and heightened sociability. The purpose of
Mecanismo De Acción
1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one acts primarily as a dopamine and serotonin releaser, causing an increase in the levels of these neurotransmitters in the brain. This effect is thought to be responsible for the drug's psychoactive effects, including euphoria and increased sociability. This compound also has a weak affinity for the norepinephrine transporter, which may contribute to its stimulant effects.
Biochemical and physiological effects:
This compound has been shown to increase heart rate and blood pressure, which may contribute to its potential for harm. The drug also has the potential to cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound may lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one in lab experiments is its potency as a dopamine and serotonin releaser. This property makes it useful for investigating the effects of these neurotransmitters on behavior and cognition. However, the potential for harm associated with this compound use, including its effects on heart rate and blood pressure, must be carefully considered when designing experiments.
Direcciones Futuras
Future research on 1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one may focus on its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, studies may investigate the long-term effects of this compound use on brain function and behavior. Finally, research may focus on developing safer and more effective drugs that target the dopamine and serotonin systems, while minimizing potential harm.
Métodos De Síntesis
1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one is synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with ammonium acetate and a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with 4-hydroxybutanal to form this compound. The synthesis method for this compound is relatively simple and can be performed using commonly available laboratory equipment.
Aplicaciones Científicas De Investigación
1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This effect is thought to be responsible for the drug's psychoactive effects, including euphoria and increased sociability. This compound has also been shown to increase heart rate and blood pressure, which may contribute to its potential for harm.
Propiedades
IUPAC Name |
1-methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(15-8-10-23-11-9-15)20-13-17-12-18(22)21(2)19(17)16-6-4-3-5-7-16/h3-7,14-15,17,19-20H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXIMJSTYMFTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NCC2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)



![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)